molecular formula C22H42NiO4 B12662225 Nickel(2+) neoundecanoate CAS No. 93920-09-3

Nickel(2+) neoundecanoate

Cat. No.: B12662225
CAS No.: 93920-09-3
M. Wt: 429.3 g/mol
InChI Key: SKHZZZCNIQXHGU-UHFFFAOYSA-L
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Description

Contextualization within Organonickel and Carboxylate Coordination Chemistry

Organonickel chemistry focuses on compounds containing a nickel-to-carbon bond. chemeurope.com These compounds are pivotal as catalysts and building blocks in organic synthesis. chemeurope.comwikipedia.org Nickel(2+) neoundecanoate, while not having a direct nickel-carbon bond, is a key player in organonickel catalysis. It often serves as a precursor or catalyst in reactions where organonickel intermediates are formed. chemeurope.com

The coordination chemistry of nickel(II) with carboxylate ligands is a broad and well-studied area. researchgate.netgeologyscience.ruresearchgate.net Carboxylate ligands can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, and bridging, leading to a diverse range of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.comnih.govbohrium.com The specific coordination mode influences the compound's physical and chemical properties, including its solubility, stability, and catalytic activity. fzu.cz

Significance of Long-Chain Carboxylates as Ligands in Nickel(II) Systems

The neoundecanoate ligand in this compound is a long-chain carboxylate. The presence of this long alkyl chain significantly influences the compound's properties. A key characteristic imparted by the long-chain carboxylate is enhanced solubility in non-polar organic solvents. smolecule.com This is a crucial advantage in many catalytic processes that are carried out in homogeneous organic media.

The branched nature of the neoundecanoate ligand can also introduce steric bulk around the nickel center. smolecule.com This steric hindrance can play a role in controlling the selectivity of catalytic reactions. Furthermore, the long, flexible chains can influence the self-assembly and crystal packing of the nickel complexes, potentially leading to materials with interesting structural and magnetic properties. up.ac.za

Research Trajectories for Related Nickel(II) Compounds

Current research on nickel(II) carboxylates and related compounds is exploring several exciting avenues:

Catalysis: Nickel-based catalysts are being investigated for a wide array of organic transformations, including cross-coupling reactions, polymerization, and hydrogenation. fzu.czrsc.orgmdpi.come3s-conferences.org The development of new nickel catalysts with tailored ligand environments is a major focus, aiming for higher efficiency, selectivity, and sustainability.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of nickel(II) and carboxylate ligands to form extended networks is being exploited to create novel coordination polymers and MOFs. mdpi.comnih.govacs.org These materials are being studied for applications in gas storage, separation, and heterogeneous catalysis.

Magnetic Materials: The electronic configuration of the nickel(II) ion (d⁸) can give rise to interesting magnetic properties in its complexes. mdpi.comfrontiersin.org Researchers are designing and synthesizing new nickel(II) carboxylate clusters and polymers to study magnetic exchange interactions and develop new molecular magnets.

Bioinorganic Chemistry: Nickel is an essential element in several enzymes. frontiersin.org The study of nickel(II) carboxylate complexes can provide insights into the structure and function of the active sites of these metalloenzymes.

Detailed Research Findings

Recent studies have provided valuable data on the properties and synthesis of this compound and related compounds.

Synthesis: The synthesis of this compound typically involves the reaction of a nickel(II) salt, such as nickel chloride or nickel acetate, with neoundecanoic acid or its sodium salt. smolecule.com The reaction is often carried out in an organic solvent.

Structural and Spectroscopic Properties: The molecular structure of this compound generally features a central nickel(II) ion coordinated to the carboxylate groups of the neoundecanoate ligands. The coordination geometry around the nickel ion can vary, with octahedral and tetrahedral arrangements being common for nickel(II) complexes. researchgate.netup.ac.za Spectroscopic techniques such as infrared (IR) spectroscopy are used to confirm the coordination of the carboxylate group to the nickel ion, with characteristic stretching vibrations observed for the metal-carboxylate bond. smolecule.com

Thermal Analysis: Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of nickel carboxylates. srce.hrresearchgate.netresearchgate.netmdpi.com This information is crucial for understanding the material's behavior at elevated temperatures, which is relevant for many catalytic applications.

The following table summarizes some of the key properties of this compound:

PropertyValueSource
CAS Number 93920-09-3 smolecule.com
Molecular Formula C22H42NiO4 smolecule.com
Molecular Weight 429.3 g/mol smolecule.com
Appearance Typically a green, viscous liquid or solid smolecule.com
Solubility Soluble in nonpolar organic solvents smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93920-09-3

Molecular Formula

C22H42NiO4

Molecular Weight

429.3 g/mol

IUPAC Name

8,8-dimethylnonanoate;nickel(2+)

InChI

InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

SKHZZZCNIQXHGU-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

Synthetic Methodologies for Nickel 2+ Neoundecanoate and Analogous Nickel Ii Carboxylates

Application in Heterogeneous Catalyst Preparation, with Focus on Ni Impregnation (e.g., Fluid Catalytic Cracking Catalysts)

Nickel(II) carboxylates are valuable precursors for the preparation of supported nickel catalysts, which are crucial in numerous industrial processes, including fluid catalytic cracking (FCC). The impregnation method is a widely used technique where a porous support material is treated with a solution containing the nickel carboxylate precursor. researchgate.net Subsequent thermal treatment, such as calcination, decomposes the carboxylate, leaving behind finely dispersed nickel oxide particles on the support surface. researchgate.net

The properties of the final catalyst, such as the dispersion and particle size of the nickel species, are significantly influenced by the choice of the precursor and the preparation conditions. Nickel carbonate is another precursor used for creating catalysts for petroleum processing. tib-chemicals.com The use of nickel(II) carboxylates allows for a controlled deposition of the active nickel phase, which is essential for achieving high catalytic activity and selectivity. Supported nickel catalysts are also used for the oxidative dehydrogenation of ethane. nih.gov

Role in the Formation of Nickel Nanoparticles and Nanostructures

The synthesis of nickel nanoparticles and nanostructures often utilizes nickel(II) carboxylates as precursors. Various chemical reduction methods can be employed to reduce the nickel(II) ions from the carboxylate complex to metallic nickel (Ni(0)). researchgate.net

Common reducing agents for this purpose include hydrazine (B178648) and sodium borohydride. researchgate.net The reaction is typically carried out in a suitable solvent, and the presence of capping agents can help control the size and prevent the agglomeration of the resulting nanoparticles. researchgate.netmdpi.com The choice of the nickel salt precursor, including various carboxylates, plays a critical role in the nucleation and growth of the nanoparticles. mdpi.com The thermal decomposition of nickel(II) carboxylate precursors is another effective method for producing nickel-containing nanocomposites. researchgate.net

PropertyDescription
Precursor Type Nickel(II) carboxylates (e.g., acetate, neoundecanoate)
Reduction Methods Chemical reduction (e.g., with hydrazine, sodium borohydride), Thermal decomposition
Key Parameters Precursor concentration, Reducing agent, Capping agent, Temperature
Resulting Materials Nickel nanoparticles, Nickel-containing nanocomposites

Electrochemical Deposition Techniques Utilizing Nickel(II) Carboxylates

Electrochemical deposition is a versatile technique for creating thin films and coatings, and nickel(II) carboxylates can be effectively used as the source of nickel ions in the electrolyte bath. matchemmech.commatchemmech.com In this process, a substrate is immersed in a solution containing the nickel carboxylate, and an electrical potential is applied, causing the deposition of a nickel-containing layer onto the substrate. matchemmech.commatchemmech.com

This method allows for precise control over the thickness and morphology of the deposited film by adjusting parameters such as voltage, current, and deposition time. nih.gov For instance, superhydrophobic nickel-based coatings have been produced via cathodic electrodeposition from ethanolic solutions containing nickel nitrate (B79036) and various carboxylic acids. matchemmech.commatchemmech.com The resulting coatings often consist of nickel carboxylate structures. matchemmech.com The use of protic ionic liquids based on carboxylate anions as electrolytes for nickel electrodeposition has also been explored, demonstrating the feasibility of obtaining pure and homogeneous nanocrystalline nickel deposits. electrochemsci.org

Deposition ParameterEffect on Coating
Type of Carboxylic Acid Influences morphology, composition, and hydrophobicity. matchemmech.commatchemmech.com
Carbon Chain Length Longer chains can lead to higher hydrophobicity and lower nickel content in the deposited layer. matchemmech.com
Applied Voltage/Current Controls the nucleation rate and morphology of the deposit. nih.gov
Deposition Time Affects the thickness and roughness of the coating. electrochemsci.org

Green Chemistry Approaches in the Synthesis of Nickel(II) Materials from Carboxylate Precursors

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for nanomaterials. For the synthesis of nickel nanoparticles from carboxylate precursors, green chemistry approaches often involve the use of plant extracts or other biological entities as reducing and capping agents. nih.govresearchgate.net These natural extracts contain phytochemicals that can effectively reduce nickel ions to metallic nickel. ugm.ac.id

This biogenic approach offers several advantages, including being cost-effective, rapid, and avoiding the use of hazardous chemicals. nih.gov For example, the synthesis of nickel nanoparticles has been successfully demonstrated using aqueous leaf extracts. nih.gov Furthermore, mechanochemical synthesis, a solvent-free method, has been reported for preparing certain nickel(II) carboxylate complexes, aligning with the principles of green chemistry. nih.gov The use of water as a solvent in nickel-catalyzed reductions of carboxylic acids also represents a significant step towards more sustainable chemical processes. rsc.org

Coordination Chemistry of Nickel Ii Carboxylates

Structural Diversity and Geometries of Nickel(II) Carboxylate Complexes

The nickel(II) ion, with its d⁸ electron configuration, is known to adopt a variety of coordination geometries, a trait that is prominently displayed in its carboxylate complexes. pearson.com The final structure is a delicate balance between the electronic preferences of the metal center and the steric and electronic properties of the carboxylate and any co-ligands present. researchgate.netluc.edu

Nickel(II) complexes are most commonly found in four- and six-coordinate geometries, with five-coordinate structures being less frequent. wikipedia.orgresearchgate.net

Octahedral (Coordination Number 6): This is the most prevalent geometry for nickel(II) ions and is observed in numerous carboxylate complexes, particularly hydrated salts. wikipedia.orgtandfonline.com The coordination sphere is often completed by water molecules or other neutral donor ligands in addition to the carboxylate groups. iucr.org For example, in nickel(II) 2,6-naphthalenedicarboxylate tetrahydrate, the nickel ion is in an octahedral environment, coordinated to two carboxylate oxygen atoms and four water molecules. iucr.org Similarly, various nickel(II) dimethoxybenzoates exist in an octahedral arrangement with coordinated water and bidentate carboxylate groups. scielo.br

Square Planar (Coordination Number 4): This geometry is typically favored by strong-field ligands and can result in diamagnetic, low-spin complexes. researchgate.net While carboxylates are generally weak-field ligands, the presence of strong-field co-ligands can promote a square planar arrangement. researchgate.netluc.edu

Tetrahedral (Coordination Number 4): A tetrahedral geometry is often adopted in the presence of bulky ligands or weak-field ligands where steric hindrance prevents a square planar or octahedral arrangement. researchgate.net These complexes are typically paramagnetic. researchgate.net

Square Pyramidal and Trigonal Bipyramidal (Coordination Number 5): Five-coordinate geometries are less common but represent an important intermediate in ligand substitution reactions. wikipedia.org The square pyramidal geometry has been observed in nickel(II) complexes with certain polydentate aminopyridine ligands. buffalostate.edu

The following table summarizes the common coordination geometries for Nickel(II) complexes.

Coordination NumberGeometryCommon Ligand TypeTypical Magnetic Property
4TetrahedralWeak-field, BulkyParamagnetic
4Square PlanarStrong-fieldDiamagnetic
5Square PyramidalPolydentateParamagnetic
5Trigonal BipyramidalPolydentateParamagnetic
6OctahedralVariousParamagnetic

These bridging modes can connect nickel(II) centers to form polynuclear clusters or extended one-, two-, or three-dimensional coordination polymers. nih.govasianpubs.org For instance, in the structure of nickel(II) 2,6-naphthalenedicarboxylate, the carboxylate anions bridge two separate nickel cations, resulting in the formation of infinite polymeric chains. iucr.org In other systems, carboxylate bridging has led to the formation of dinuclear and even tetranuclear "cubane" clusters. nih.govmdpi.com The specific nature of the bridge (e.g., syn-syn, syn-anti, anti-anti) further dictates the distance and magnetic coupling between the metal centers. researchgate.net

Ligand Field Theory and Electronic Structure Elucidation for Nickel(II) Carboxylates

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure, and consequently the magnetic and spectroscopic properties, of nickel(II) complexes. fiveable.melibretexts.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals. The pattern of this splitting is determined by the coordination geometry. pearson.comlibretexts.org

For the d⁸ configuration of Ni(II), an octahedral ligand field splits the d-orbitals into a lower-energy t₂g set and a higher-energy e_g set. The eight electrons fill these orbitals as t₂g⁶e_g², leaving two unpaired electrons in the e_g orbitals. scielo.br This configuration gives rise to a ³A₂g ground state and explains the characteristic paramagnetism of octahedral Ni(II) complexes. scielo.br In a tetrahedral field, the splitting is inverted, but the d⁸ configuration still results in two unpaired electrons and paramagnetic behavior. researchgate.net Conversely, in a strong-field square planar geometry, the splitting is more complex, and the large energy gap often causes all eight electrons to pair up in the lower-lying orbitals, resulting in a diamagnetic state. researchgate.net

Most nickel(II) carboxylate complexes, particularly those with octahedral or tetrahedral geometries, are paramagnetic due to the presence of two unpaired electrons. scielo.br The effective magnetic moment (μ_eff) for these complexes can be measured experimentally. While the theoretical spin-only value for two unpaired electrons is 2.83 Bohr magnetons (BM), experimental values for octahedral Ni(II) complexes are typically in the range of 2.9–3.4 BM. scielo.br This inflation above the spin-only value is due to a significant orbital contribution arising from spin-orbit coupling. scielo.br For example, the magnetic moments for a series of nickel(II) dimethoxybenzoates at room temperature were measured to be between 2.76 BM and 3.35 BM. scielo.br In polynuclear carboxylate-bridged systems, magnetic susceptibility studies can also reveal the nature of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the nickel centers. nih.govnih.gov

The magnetic properties of different Ni(II) geometries are summarized below.

Geometryd-Orbital ConfigurationUnpaired ElectronsMagnetic Moment (μ_eff)
Octahedralt₂g⁶e_g²2~2.9 - 3.4 BM (Paramagnetic)
Tetrahedrale⁴t₂⁴2~3.2 - 4.0 BM (Paramagnetic)
Square Planare.g., d_xz², d_yz², d_z², d_xy²00 BM (Diamagnetic)

Metal-Ligand Bonding Characteristics within Carboxylate Frameworks

The bond between the nickel(II) ion and the carboxylate ligand is primarily ionic with a degree of covalent character. According to Hard and Soft Acid and Base (HSAB) theory, the Ni²⁺ ion is a borderline acid, while the carboxylate group is a hard base, leading to a stable interaction. wikipedia.org The coordination can be classified as inner-sphere, where the carboxylate is directly bonded to the nickel ion. geologyscience.ru

Spectroscopic techniques are invaluable for probing the metal-ligand bond. Infrared (IR) spectroscopy, for instance, is sensitive to the coordination mode of the carboxylate group. The separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group changes depending on whether the ligand is acting in a monodentate, bidentate, or bridging capacity. geologyscience.ru Further insight can be gained from techniques like X-ray Absorption Fine Structure (XAFS) spectroscopy, which can provide precise information on Ni-O bond lengths and the coordination number around the nickel center. geologyscience.ru

Supramolecular Assembly and Intermolecular Interactions in Crystalline Nickel(II) Carboxylates

In the solid state, individual nickel(II) carboxylate molecules or coordination polymers self-assemble into well-defined three-dimensional crystalline lattices. This supramolecular assembly is directed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and, where applicable, π–π stacking. tandfonline.commdpi.com

Role of Hydrogen Bonding in Solid-State Structures

Hydrogen bonding is a fundamental directional interaction that significantly influences the crystal engineering of nickel(II) carboxylate complexes. These interactions can occur between coordinated ligands, solvent molecules, and the carboxylate groups themselves, leading to the formation of extended one-, two-, or three-dimensional supramolecular structures. tandfonline.com

In hydrated nickel(II) carboxylate systems, coordinated water molecules are key participants in the hydrogen-bonding network. For instance, in the crystal structure of nickel(II) 2,6-naphthalenedicarboxylate tetrahydrate, the octahedral coordination sphere of the nickel ion includes four equatorial water molecules. These water molecules act as hydrogen bond donors, forming strong interactions with the carbonyl oxygen atoms of the carboxylate groups of neighboring chains, creating extensive metal/oxygen layers held together by these bonds. iucr.org Similarly, in other complexes, hydroxyl groups present on ancillary ligands can act as hydrogen bond donors, linking adjacent one-dimensional coordination polymer chains into robust 3-D supramolecular frameworks. tandfonline.com

Intramolecular hydrogen bonds are also pivotal in stabilizing the coordination sphere. In certain nickel(II) complexes featuring both pivalate and pyridyl-based ligands, intramolecular hydrogen-bonding networks can form between the ligand framework and the coordinated carboxylate (acetate) ligands, pre-organizing the geometry around the metal center. nih.gov In structures containing co-crystallized carboxylic acid molecules, such as nickel(II) pivalate complexes crystallized with pivalic acid, hydrogen bonds are observed between the oxygen of a coordinating pivalic acid molecule and the oxygen of a bridging pivalato group. researchgate.net These interactions, though weaker than covalent bonds, are critical in defining the conformation and stability of the final solid-state structure.

The types of hydrogen bonds and their geometric parameters are crucial for understanding the stability and arrangement of the crystal lattice.

Interaction TypeDonor (D)Acceptor (A)Typical D···A Distance (Å)Reference Example
O-H···OCoordinated H₂OCarboxylate C=O~2.53Nickel(II) 2,6-naphthalenedicarboxylate iucr.org
O-H···OPivalic Acid O-HBridging Pivalate O2.534 - 2.578Dinuclear Nickel(II) Pivalate researchgate.net
N-H···OAmide N-HAcetate O-Ni(II) complex with H₂pmb and acetate nih.gov
Table 1. Representative Hydrogen Bond Interactions in Nickel(II) Carboxylate-related Structures.

Examination of C-H...π and C-H...Ni Anagostic Interactions

Beyond classical hydrogen bonding, weaker interactions such as C-H...π and C-H...Ni anagostic interactions play a subtle yet significant role in stabilizing the conformations of nickel(II) carboxylate complexes, especially those containing aromatic co-ligands or bulky alkyl groups like neoundecanoate.

C-H...π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic π-system. In nickel(II) complexes containing both alkyl/methylene groups and aromatic rings (from other ligands or the carboxylate itself), these interactions help to control the crystal packing. For example, interactions have been observed between the meta-hydrogen atom of a coordinated pyridine ring and an adjacent phenyl ring in Schiff-base nickel complexes. rsc.org The distances involved are typically longer than conventional hydrogen bonds, with H...π centroid distances falling in the range of 2.6-3.0 Å. The bulky, C-H rich aliphatic chain of the neoundecanoate ligand provides ample opportunity for such interactions if aromatic co-ligands are present in the coordination sphere.

C-H...Ni Anagostic Interactions: An anagostic interaction is a specific type of weak, intramolecular interaction between a C-H bond and a transition metal center. It is characterized by a relatively long M···H distance (typically ~2.3–3.0 Å) and is considered to be primarily electrostatic in nature, though some covalent contribution can exist. iucr.org These interactions are distinct from the more covalent three-center, two-electron agostic interactions, which feature shorter M···H distances (<2.3 Å) and more acute M-H-C angles.

In square-planar nickel(II) complexes, geometrically enforced C-H bonds from a ligand backbone can point towards the nickel center, resulting in anagostic interactions. nih.gov For instance, in a cis-coordinated nickel(II) thiosemicarbazonate complex, intramolecular H···Ni distances of 2.50 and 2.57 Å were observed, shorter than the sum of the van der Waals radii, and were assigned as anagostic interactions. iucr.org These interactions, while weak, can influence the geometry and reactivity of the complex, in some cases inhibiting catalytic performance by sterically blocking access to the metal center. nih.gov The flexible alkyl chain of a neoundecanoate ligand could potentially fold back to allow a C-H group to approach the nickel center, leading to such stabilizing anagostic interactions.

Interaction TypeInteracting GroupsTypical H···M/π Distance (Å)Typical C-H···M Angle (°)Reference Example
C-H...Ni (Anagostic)Aliphatic C-H and Ni(II) center2.50 - 2.57~120cis-bis[...]nickel(II) iucr.org
C-H...πPyridine C-H and Phenyl π-system~2.73 (H···N)-Ni(L)(2bpy)(NCS) rsc.org
C-H...πMethyl C-H and Phenyl π-system2.64 - 3.03 (H···C)-Cyclopentadienyl Nickel Complex researchgate.net
Table 2. Geometric Parameters for Weak Interactions in Nickel(II) Complexes.

Advanced Spectroscopic and Structural Characterization of Nickel Ii Neoundecanoate and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure and bonding within Nickel(II) neoundecanoate and related compounds. By probing the vibrational modes of the molecule, detailed information regarding functional groups and their coordination to the nickel center can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in Nickel(II) neoundecanoate and determining the coordination mode of the carboxylate ligand to the nickel(II) ion. The infrared spectrum of a metal carboxylate is dominated by the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). The frequency separation (Δν = νas - νs) between these two bands is a critical diagnostic parameter for determining the coordination mode.

The coordination of the carboxylate ligand to a metal ion can be classified into three main types: monodentate, bidentate chelating, and bidentate bridging. In the monodentate mode, one of the carboxylate oxygen atoms is coordinated to the metal center. In the bidentate chelating mode, both oxygen atoms of the same carboxylate ligand bind to a single metal center. In the bidentate bridging mode, the carboxylate group bridges two different metal centers.

The Δν value for the ionic carboxylate is typically larger than that for the bidentate chelating and smaller than that for the monodentate ligand. For bridging carboxylates, the Δν value is generally comparable to or slightly larger than that of the ionic form. Studies on analogous nickel(II) carboxylates have shown that the coordination environment can vary depending on factors such as the nature of the alkyl group and the presence of other ligands. For instance, in many simple nickel(II) carboxylates, a bridging bidentate coordination is common, often leading to polymeric structures.

The FT-IR spectrum of Nickel(II) neoundecanoate is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretches of the carboxylate group. By comparing the Δν value with those of known nickel(II) carboxylate complexes, the coordination environment of the neoundecanoate ligand can be inferred. Additionally, the C-H stretching and bending vibrations of the neoundecanoate alkyl chain will be present in the spectrum.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for Nickel(II) Carboxylates
Asymmetric COO⁻ Stretch (νas)1580 - 1620
Symmetric COO⁻ Stretch (νs)1400 - 1450
Δν (νas - νs)130 - 220
C-H Stretching2850 - 2960
C-H Bending1375 - 1465

This table presents typical FT-IR data for analogous Nickel(II) carboxylate compounds.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. In the context of Nickel(II) neoundecanoate, Raman spectroscopy can be particularly useful for probing the vibrations of the C-C backbone of the neoundecanoate ligand. The symmetric stretching vibration of the carboxylate group, which is often weak in the IR spectrum, can sometimes be more intense in the Raman spectrum. Furthermore, low-frequency Raman scattering can provide information about the Ni-O stretching vibrations, directly probing the metal-ligand bond. For analogous metal carboxylates, Raman spectroscopy has been used to differentiate the carbon chain length in the C-C stretching region (1040–1120 cm⁻¹).

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Symmetric COO⁻ Stretch~1440
C-C Stretching1040 - 1120
Ni-O Stretching200 - 400

This table presents expected Raman data based on analogous metal carboxylate compounds.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic structure of the nickel(II) ion and its coordination environment. The d-d electronic transitions within the nickel(II) center are sensitive to the geometry and nature of the coordinating ligands.

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions in d-block metal complexes. For high-spin octahedral Nickel(II) complexes, three spin-allowed d-d transitions are typically observed. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions are dependent on the ligand field splitting parameter (10Dq) and the Racah parameter (B).

The color of Nickel(II) complexes is a direct consequence of these d-d transitions. For instance, the green color of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, arises from absorption in the red and blue regions of the visible spectrum. The position and intensity of the absorption bands in the UV-Vis spectrum of Nickel(II) neoundecanoate can provide valuable information about its coordination geometry. For example, tetrahedral Nickel(II) complexes typically exhibit more intense absorptions at lower energies compared to their octahedral counterparts.

TransitionTypical Wavelength Range (nm) for Octahedral Ni(II)
³A₂g → ³T₂g1100 - 1300
³A₂g → ³T₁g(F)650 - 750
³A₂g → ³T₁g(P)380 - 420

This table presents typical UV-Vis data for analogous octahedral Nickel(II) complexes.

Extending the spectral range into the Near-Infrared (NIR) region allows for the observation of the lowest energy d-d transition (³A₂g → ³T₂g) in octahedral Nickel(II) complexes, which often appears around 1100-1300 nm. The precise position of this band is a direct measure of the ligand field splitting energy, 10Dq. UV-Vis-NIR spectroscopy is therefore a powerful tool for quantifying the ligand field strength of the neoundecanoate ligand and comparing it to other carboxylates and ligands. Furthermore, the presence of overtone and combination bands of the C-H vibrations of the ligand can also be observed in the NIR region, providing additional structural information.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Nickel(II) neoundecanoate, mass spectrometry can confirm the molecular formula and provide insights into the structure and stability of the complex in the gas phase.

Due to the ionic nature of metal carboxylates, soft ionization techniques such as Electrospray Ionization (ESI) are often employed. The mass spectrum of Nickel(II) neoundecanoate would be expected to show a parent ion corresponding to the intact complex, likely with associated solvent molecules or counter-ions depending on the experimental conditions.

The fragmentation pattern can provide valuable structural information. For a long-chain carboxylate like neoundecanoate, fragmentation of the alkyl chain is expected. This would likely involve the loss of neutral alkyl fragments, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). Cleavage of the C-C bond adjacent to the carboxyl group is also a common fragmentation pathway for carboxylic acids and their derivatives.

In the context of the nickel complex, fragmentation could also involve the loss of one or both neoundecanoate ligands. The isotopic pattern of nickel (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) would be a key feature in identifying nickel-containing fragments in the mass spectrum. The presence of dinuclear or polynuclear species in the gas phase could also be investigated, which would provide insights into the potential for aggregation of the complex.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of Nickel(II) neoundecanoate, providing exact mass measurements that allow for the determination of its elemental composition with high confidence. Unlike standard mass spectrometry, HRMS can resolve small mass differences, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Research Findings: In the analysis of organometallic compounds like pincer carbene nickel(II) complexes, HRMS is routinely used to confirm the structure of the synthesized molecules. acs.org For Nickel(II) neoundecanoate, which consists of a central nickel ion coordinated to two neoundecanoate ligands, HRMS would be expected to detect the molecular ion as well as various adducts (e.g., with sodium, [M+Na]+) or protonated species ([M+H]+), depending on the ionization method used (e.g., Electrospray Ionization - ESI).

The isotopic pattern of nickel (five stable isotopes: ⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) provides a characteristic signature in the mass spectrum, and the high resolution of HRMS allows for the precise matching of this experimental pattern with the theoretical distribution, further confirming the presence of nickel in the detected ion.

Ionic Species Molecular Formula Calculated Exact Mass (m/z) for ⁵⁸Ni
[Ni(C₁₁H₂₁O₂)₂ + H]⁺C₂₂H₄₃NiO₄429.2560
[Ni(C₁₁H₂₁O₂)₂ + Na]⁺C₂₂H₄₂NaNiO₄451.2379
[Ni(C₁₁H₂₁O₂)]⁺C₁₁H₂₁NiO₂243.0941

Table 1. Predicted HRMS Data for Major Ionic Species of Nickel(II) Neoundecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of metal carboxylates like Nickel(II) neoundecanoate by GC-MS is generally not feasible due to their low volatility and thermal lability. However, the technique is exceptionally useful for the characterization of the organic carboxylate ligand.

Research Findings: To analyze the neoundecanoate moiety, a derivatization step is required. This typically involves a chemical reaction, such as transesterification, to convert the non-volatile neoundecanoic acid salt into a volatile ester derivative, most commonly the methyl ester (methyl neoundecanoate). This derivative can then be readily analyzed by GC-MS.

The gas chromatograph separates the methyl neoundecanoate from other volatile components in the sample. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. This spectrum can be compared against spectral libraries to confirm the structure of the neoundecanoate ligand, including its branched C11 structure. This approach is invaluable for quality control and for identifying the specific carboxylate ligands in complex mixtures of metal salts.

Parameter Description Expected Finding for Methyl Neoundecanoate
Derivatization Conversion to a volatile formTransesterification with methanol (B129727) to form methyl neoundecanoate.
GC Retention Time Time taken to elute from the GC columnA characteristic retention time dependent on the column and temperature program.
MS Fragmentation Pattern of fragment ionsKey fragments would include the molecular ion (M⁺) and ions corresponding to the loss of specific alkyl and functional groups, confirming the C11 branched structure.

Table 2. GC-MS Analysis Parameters for the Neoundecanoate Ligand.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile, and thermally fragile molecules, including organometallic and coordination complexes. researchgate.netduke.edu It allows for the detection of intact molecular ions with minimal fragmentation.

Research Findings: In MALDI-MS analysis, the analyte (Nickel(II) neoundecanoate) is co-crystallized with a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). acs.org A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase where they are ionized.

This technique is particularly useful for characterizing metal carboxylates as it can often detect the intact metal-ligand complex, providing direct evidence of its composition. acs.orgnih.gov Studies on various metal complexes show that MALDI-MS can reveal the parent ion, as well as structurally informative fragments, such as the loss of a single carboxylate ligand. researchgate.net This capability is crucial for confirming the coordination state and stoichiometry of Nickel(II) neoundecanoate.

Observed Ion (m/z) Proposed Identity Significance
~429[Ni(C₁₁H₂₁O₂)₂ + H]⁺Intact protonated complex, confirms molecular weight.
~451[Ni(C₁₁H₂₁O₂)₂ + Na]⁺Intact sodium adduct of the complex.
~243[Ni(C₁₁H₂₁O₂)]⁺Fragment corresponding to the loss of one neoundecanoate ligand.

Table 3. Potential Ions Observed in MALDI-MS Analysis of Nickel(II) Neoundecanoate.

Surface and Morphological Characterization Methods

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS/EDXS)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, texture, and particle characteristics of solid materials at the micro- and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDXS), it also provides elemental composition data for the sample.

Research Findings: For materials like nickel carboxylates, SEM reveals details about their crystalline habit, degree of agglomeration, and surface topography. matchemmech.com Studies on nickel nanoparticles synthesized via chemical reduction often use SEM to characterize the size and shape of the resulting particles and their tendency to form larger agglomerates. researchgate.net In the context of Nickel(II) neoundecanoate, SEM would be used to assess the morphology of the bulk powder, providing insights into its physical form which can influence its reactivity and processing characteristics.

EDS analysis complements the SEM imaging by mapping the elemental distribution on the sample's surface. researchgate.net An EDS spectrum of Nickel(II) neoundecanoate would show distinct peaks corresponding to Nickel (Ni), Carbon (C), and Oxygen (O), confirming the presence of the constituent elements. researchgate.net Quantitative analysis can provide the atomic and weight percentages of these elements, which can be compared to the theoretical values calculated from the compound's chemical formula to verify its purity and stoichiometry. matchemmech.com

Technique Information Obtained Application to Nickel(II) Neoundecanoate
SEM Surface topography, particle size and shape, agglomeration state.Visualization of the powder's physical structure, such as crystalline facets or amorphous particles.
EDS/EDXS Elemental composition (qualitative and quantitative), elemental mapping.Confirmation of Ni, C, and O presence; verification of elemental ratios against the theoretical formula (C₂₂H₄₂NiO₄).

Table 4. Summary of SEM and EDS Characterization.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials. High-Resolution TEM (HRTEM) extends this capability to the atomic scale, allowing for the direct imaging of crystal lattices.

Research Findings: While TEM of the bulk Nickel(II) neoundecanoate salt could reveal information about its primary particle size and internal porosity, the technique is more commonly applied to nanomaterials synthesized using nickel carboxylates as precursors. acs.org For instance, the thermal decomposition of a nickel carboxylate to form nickel or nickel oxide nanoparticles can be monitored with TEM to characterize the size distribution, shape, and dispersion of the resulting nanoparticles. researchgate.net

HRTEM provides definitive evidence of a material's crystallinity. matchemmech.com By imaging the atomic planes, HRTEM can be used to identify the crystal structure and measure lattice spacings. It can also reveal crystalline defects, grain boundaries, and the nature of interfaces between different materials, for example, between a nickel nanoparticle and a support material.

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. A finely focused electron beam is scanned across a thin sample, and various signals are collected to form an image, providing high-resolution analytical capabilities. nih.gov

Research Findings: A key advantage of STEM is its ability to perform high-resolution elemental mapping. mdpi.com When used in High-Angle Annular Dark-Field (HAADF) mode, the image contrast is strongly dependent on the atomic number (Z-contrast). For a material containing Nickel(II) neoundecanoate, the heavier nickel atoms (Z=28) would appear much brighter than the lighter carbon (Z=6) and oxygen (Z=8) atoms of the neoundecanoate ligand. researchgate.net This allows for the precise visualization of the distribution of the metal component at the nanoscale.

Coupling STEM with EDS or Electron Energy Loss Spectroscopy (EELS) allows for the acquisition of elemental maps with near-atomic resolution. This is particularly valuable for studying composite materials or catalysts where Nickel(II) neoundecanoate might be dispersed on a support, enabling a detailed analysis of the spatial relationship between the nickel complex and the surrounding matrix. researchgate.net

Technique Primary Information Relevance to Nickel(II) Neoundecanoate Systems
TEM Internal morphology, particle size distribution.Characterizing primary particles of the bulk material or nanoparticles derived from it.
HRTEM Crystallinity, lattice structure, defects.Determining if the material is crystalline or amorphous; identifying crystal phases in derivative materials (e.g., NiO).
STEM (HAADF) Z-contrast imaging, atomic-scale morphology.Mapping the location of high-Z nickel atoms relative to the low-Z organic ligands. nih.gov

Table 5. Nanoscale Characterization by TEM, HRTEM, and STEM.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Nickel(II) neoundecanoate, XPS analysis confirms the presence of nickel, carbon, and oxygen on the material's surface. acs.org The high-resolution spectra of the individual elements provide detailed information about their bonding environments and, crucially, the oxidation state of the nickel ion.

The Ni 2p spectrum of nickel carboxylate complexes is characterized by two main peaks, Ni 2p3/2 and Ni 2p1/2, due to spin-orbit splitting. thermofisher.com For a Ni(II) compound, the Ni 2p3/2 peak typically appears at a binding energy of approximately 854-856 eV. surfacesciencewestern.com A key feature of Ni(II) spectra is the presence of strong "shake-up" satellite peaks at higher binding energies (around 6 eV above the main peak). surfacesciencewestern.comaps.org These satellites arise from the multielectron excitation process and are a distinctive fingerprint of the Ni²⁺ state, helping to distinguish it from metallic nickel (Ni⁰) or Ni(III) species. surfacesciencewestern.com Studies on various mono- and binuclear Ni(II) carboxylate complexes have shown that the spectral profiles and the structure of these charge-transfer satellites depend on the geometry of the metal ion's environment. surrey.ac.uk

The C 1s spectrum can be deconvoluted into multiple peaks representing the different carbon environments within the neoundecanoate ligand: the carboxylate carbon (O-C=O), the aliphatic carbons of the alkyl chain (C-C), and the carbon bonded to the carboxylate group (C-COO). The O 1s spectrum similarly provides insight into the oxygen bonding, typically showing a primary peak corresponding to the carboxylate group. acs.org

Table 1: Representative XPS Binding Energies for Nickel(II) Carboxylate Analogues.
Element/RegionBinding Energy (eV)AssignmentReference
Ni 2p3/2~855.6Main peak for Ni(II) surfacesciencewestern.com
Ni 2p3/2 Satellite~861.5Shake-up satellite for Ni(II) surfacesciencewestern.com
O 1s~531.5Carboxylate (O-C=O) acs.org
C 1s~284.8Adventitious Carbon / C-C, C-H acs.org
C 1s~288.5Carboxylate (O-C=O) acs.org

Electrochemical Characterization Techniques

Electrochemical techniques are essential for probing the redox behavior and charge transfer kinetics of materials like Nickel(II) neoundecanoate, which are relevant for applications in catalysis and energy storage.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is employed to investigate the redox properties of electroactive species. For nickel compounds, CV typically reveals the reversible one-electron redox process associated with the Ni(II)/Ni(III) couple, particularly in an alkaline medium. semanticscholar.org When an electrode modified with Nickel(II) neoundecanoate is scanned in a suitable electrolyte (e.g., KOH), a distinct anodic (oxidation) peak and a corresponding cathodic (reduction) peak are observed. semanticscholar.org The anodic peak corresponds to the oxidation of Ni(II) to Ni(III), while the cathodic peak represents the reverse process. scirp.orgresearchgate.net

The peak potential separation (ΔEp) between the anodic and cathodic peaks provides information about the reversibility of the redox reaction. The peak current is proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process. kemdikbud.go.id By varying the scan rate, one can study the kinetics of the electron transfer process. kemdikbud.go.id

Table 2: Key Parameters from Cyclic Voltammetry of Ni(II)/Ni(III) Redox Couple in Analogous Systems.
ParameterDescriptionTypical ObservationReference
EpaAnodic Peak Potential (Oxidation)Potential at which Ni(II) → Ni(III) oxidation is maximum. semanticscholar.org
EpcCathodic Peak Potential (Reduction)Potential at which Ni(III) → Ni(II) reduction is maximum. semanticscholar.org
ΔEpPeak Separation (Epa - Epc)Indicates the reversibility of the redox reaction. scirp.org
Ipa / IpcRatio of Anodic to Cathodic Peak CurrentA ratio close to 1 suggests a chemically reversible system. kemdikbud.go.id

Galvanostatic Charging-Discharging (GCD)

Galvanostatic Charging-Discharging (GCD) is a technique used to evaluate the energy storage performance of electrode materials, such as those derived from the thermal decomposition of Nickel(II) neoundecanoate to form nickel oxide. In a typical GCD measurement, the electrode is repeatedly charged and discharged at a constant current density. researchgate.net

The resulting voltage-time profile provides critical information about the material's storage mechanism. For nickel oxide-based materials, the charge-discharge curves are not perfectly linear (as in an ideal capacitor) but exhibit distinct voltage plateaus. These plateaus are characteristic of Faradaic (redox) reactions and are consistent with the Ni(II)/Ni(III) transformation observed in CV. researchgate.net From the discharge time, the specific capacitance or capacity of the material can be calculated, which is a key metric for its performance in supercapacitors or batteries.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial and bulk properties of electrochemical systems. By applying a small sinusoidal AC potential and measuring the current response over a wide frequency range, EIS provides detailed information about charge transfer kinetics, diffusion processes, and ohmic resistances. mdpi.comresearchgate.net

The data is typically represented as a Nyquist plot, which shows the imaginary part of impedance versus the real part. For many nickel-based electrode systems, the Nyquist plot consists of a semicircle at high frequencies and a straight line at low frequencies. researchgate.netresearchgate.net The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is inversely related to the rate of the redox reaction at the electrode-electrolyte interface. researchgate.net The intercept of the semicircle with the real axis at high frequency gives the solution resistance (Rs). This data can be fitted to an equivalent circuit model, such as a Randles circuit, to quantify these parameters. mdpi.comresearchgate.net

Table 3: Parameters Derived from EIS Analysis of Nickel-Based Electrodes.
ParameterSymbolDescriptionReference
Solution ResistanceRsResistance of the electrolyte and connections. mdpi.comresearchgate.net
Charge-Transfer ResistanceRctResistance to electron transfer at the electrode-electrolyte interface. mdpi.comresearchgate.net
Double-Layer CapacitanceCdlCapacitance of the electrochemical double layer. Often replaced by a Constant Phase Element (CPE). researchgate.net
Warburg ImpedanceZwRepresents the diffusion of ions to the electrode surface. researchgate.net

Chronoamperometry

Chronoamperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is particularly useful for studying nucleation and growth mechanisms during electrodeposition and other electrochemical processes. abechem.com

When applied to a system containing Nickel(II) neoundecanoate, for instance, in an electrodeposition bath, the current-time transient can reveal the nature of the deposition process. Theoretical models, such as those developed by Scharifker and Hills, can be compared with the experimental chronoamperometry data to determine whether the nucleation is instantaneous (all sites activate at once) or progressive (sites activate over time). abechem.com The technique is also used to determine diffusion coefficients of electroactive species.

Other Advanced Characterization Approaches

While the focus is on the aforementioned techniques, a comprehensive understanding of Nickel(II) neoundecanoate requires a multi-faceted approach. Other advanced characterization methods are often used in conjunction to provide a complete picture of the material's structure and properties. These include:

X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and crystallite size of the compound or its derivatives. acs.orgresearchgate.net

Vibrational Spectroscopy (FTIR and Raman): To identify functional groups and confirm the coordination of the carboxylate ligand to the nickel(II) ion. The positions of the symmetric and asymmetric COO⁻ stretching bands in the IR spectrum are particularly informative. researchgate.net

Elemental Analysis: To confirm the empirical formula and stoichiometry of the synthesized nickel carboxylate complexes. asianpubs.org

Thermogravimetric Analysis and Differential Scanning Calorimetry (Thermal Studies)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the residual material. For nickel(II) carboxylates, the general decomposition pattern involves the loss of the organic carboxylate ligands, ultimately yielding nickel oxide (NiO) as the final solid product under an oxidizing atmosphere, or metallic nickel under an inert or reducing atmosphere.

In a study of the analogous compound, nickel(II) octanoate (B1194180), a single-step weight loss was observed in the temperature range of 220-350 °C. researchgate.net This weight loss of approximately 43.23% corresponds to the decomposition of the octanoate ligands. researchgate.net This suggests that nickel(II) neoundecanoate would likely exhibit a similar single-step decomposition, though the exact temperature range may vary based on the longer carbon chain of the neoundecanoate ligand. The final residue of the thermal decomposition of such nickel(II) complexes is typically nickel oxide. jcsp.org.pk

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and decomposition. For nickel(II) carboxylates, DSC can detect the endothermic and exothermic processes associated with their thermal decomposition. The decomposition of nickel(II) carboxylates is generally an exothermic process.

While specific DSC curves for simple long-chain nickel(II) carboxylates are not detailed in the provided search results, the thermal analysis of various nickel(II) complexes shows that the technique is instrumental in identifying the temperatures of decomposition. nih.gov For instance, in related nickel complexes, DSC has been used to pinpoint the temperatures at which coordinated water molecules are lost, followed by the decomposition of the organic ligands. jcsp.org.pk It is expected that the DSC curve for nickel(II) neoundecanoate would show an exothermic peak corresponding to the decomposition process identified by TGA.

Table 1: Thermal Decomposition Data for Nickel(II) Octanoate

Compound Temperature Range (°C) Weight Loss (%) Final Product
Nickel(II) Octanoate 220-350 43.23 NiO

Data sourced from a study on the thermal decomposition of a nickel octanoate precursor. researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the electronic structure and magnetic properties of a material. For transition metal complexes like nickel(II) neoundecanoate, these measurements can determine if the compound is paramagnetic, diamagnetic, or ferromagnetic, and can help elucidate the coordination environment of the nickel ion.

Nickel(II) has a d⁸ electron configuration. In an octahedral coordination environment, it typically has two unpaired electrons, leading to paramagnetic behavior. The magnetic moments for octahedral Ni(II) complexes are generally in the range of 2.9–3.4 Bohr magnetons (B.M.), which is slightly higher than the spin-only value of 2.83 B.M. due to spin-orbit coupling. scielo.br

Studies on various nickel(II) carboxylate complexes have confirmed their paramagnetic nature. scielo.brtandfonline.com For instance, the magnetic moments of Ni(II) dimethoxybenzoates were found to be in the range of 2.76 to 3.35 B.M. at room temperature. scielo.br The temperature dependence of the magnetic susceptibility of these complexes often follows the Curie-Weiss law. scielo.br A decrease in the product of molar magnetic susceptibility and temperature (χMT) with decreasing temperature can indicate antiferromagnetic interactions between nickel centers, while an increase can suggest ferromagnetic interactions. scielo.br For mononuclear nickel(II) complexes, a decrease in χMT at low temperatures is often attributed to zero-field splitting effects. nih.gov

Given that nickel(II) neoundecanoate is a carboxylate complex, it is expected to be a high-spin, paramagnetic compound with a magnetic moment in the typical range for octahedral Ni(II).

Table 2: Magnetic Properties of Analogous Nickel(II) Carboxylate Complexes

Compound Magnetic Moment (μeff) at Room Temp. (B.M.) Magnetic Behavior
Ni(II) 2,3-dimethoxybenzoate 3.30 Paramagnetic
Ni(II) 3,5-dimethoxybenzoate 3.35 Paramagnetic
Ni(II) 2,6-dimethoxybenzoate 2.76 Paramagnetic

Data from a study on the magnetic properties of Ni(II) dimethoxybenzoates. scielo.br

Temperature Programmed Reduction by Hydrogen (TPR-H₂)

Temperature Programmed Reduction with hydrogen (TPR-H₂) is a technique used to characterize the reducibility of metal oxides and other reducible species. In a TPR-H₂ experiment, a sample is heated at a constant rate in a flowing stream of a reducing gas, typically a mixture of hydrogen and an inert gas. The consumption of hydrogen is monitored as a function of temperature, providing a profile of the reduction process.

While specific TPR-H₂ data for nickel(II) neoundecanoate is not available, the technique is widely used to study the reduction of nickel-containing materials, particularly nickel oxide (NiO), which is the expected decomposition product of nickel(II) neoundecanoate in air. The reduction of NiO to metallic nickel (Ni⁰) is a key step in the preparation of supported nickel catalysts.

The reduction temperature of NiO can be influenced by several factors, including the nature of the support material and the strength of the interaction between the nickel oxide and the support. rsc.org For unsupported, bulk NiO, the reduction typically occurs in a single step at temperatures around 300-400 °C. However, when NiO is supported on an oxide like alumina (B75360) or silica, the reduction peaks can shift to higher temperatures due to interactions with the support. rsc.orgsemanticscholar.org The presence of different nickel species, such as those with weak or strong interactions with a support, can lead to multiple reduction peaks in the TPR profile. rsc.org

If nickel(II) neoundecanoate were to be decomposed to NiO and then subjected to TPR-H₂, the resulting profile would be expected to show a primary reduction peak corresponding to the transformation of NiO to Ni. The exact temperature and shape of this peak would depend on the morphology and crystallinity of the NiO formed during the initial decomposition.

Theoretical and Computational Investigations of Nickel Ii Carboxylates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for the computational study of transition metal complexes, including nickel(II) carboxylates, due to its favorable balance of accuracy and computational cost. DFT calculations can provide deep insights into the electronic and geometric properties of these molecules.

DFT is employed to analyze the electronic structure of nickel(II) carboxylates, providing a detailed picture of the molecular orbitals (MOs) and their energies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in studies of various nickel(II) complexes, the HOMO is often localized on the metal center and the carboxylate ligands, while the LUMO may be distributed over the ligands. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For example, DFT calculations on a novel ternary nickel(II) complex with isoleucine and 1,10-phenanthroline ligands revealed HOMO-LUMO gap values ranging from 3.20 eV to 4.26 eV, depending on the solvent, which indicates potential for charge-transfer interactions with biomolecules mdpi.com. While specific values for nickel(2+) neoundecanoate are not published, a similar analysis would be expected to reveal its electronic transition capabilities. A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small HOMO-LUMO gap, making it more reactive mdpi.comprimescholars.com.

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding the supramolecular chemistry and physical properties of nickel(II) carboxylates, especially those with long alkyl chains like neoundecanoate.

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For nickel(II) carboxylates, theoretical calculations can predict infrared (IR) and Raman vibrational frequencies, as well as electronic absorption spectra (UV-Vis).

By calculating the vibrational modes, specific peaks in the experimental IR and Raman spectra can be assigned to particular molecular motions, such as the stretching and bending of the carboxylate groups or the Ni-O bonds. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the peaks observed in UV-Vis spectra, providing insight into the nature of the excited states.

Quantum Theory of Atoms in Molecules (QTAIM) Calculations

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. QTAIM can be applied to nickel(II) carboxylates to characterize the nature and strength of the coordination bonds between the nickel(II) ion and the oxygen atoms of the neoundecanoate ligand.

Key parameters in a QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs)—points of minimum electron density along the bond path. The value of ρ at a BCP correlates with the bond strength. The sign of ∇²ρ indicates the nature of the interaction: a negative value signifies a shared-shell (covalent) interaction, while a positive value indicates a closed-shell (ionic or van der Waals) interaction. In a study of nickel(II) nitrate (B79036) complexes, QTAIM was used to examine the strength of coordination bonds between various donor atoms and the nickel(II) ion mdpi.com. For this compound, a QTAIM analysis would quantify the degree of covalent versus ionic character in the Ni-O bonds.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving nickel(II) carboxylates, particularly in the context of catalysis. DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways.

For example, computational studies have been used to investigate the role of nickel complexes in CO2 carboxylation reactions. DFT calculations can model the insertion of CO2 into a Ni-C bond to form a nickel carboxylate, providing insights into the feasibility and energetics of the catalytic cycle. Such studies are crucial for the rational design of more efficient catalysts. While no specific reaction mechanism studies for this compound were found, these computational approaches could be applied to understand its formation and reactivity.

Molecular Dynamics Simulations of Nickel(II) Carboxylate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems involving nickel(II) carboxylates, MD simulations can provide insights into their dynamic behavior, conformational changes, and interactions with other molecules, such as solvents or reactants.

MD simulations are particularly useful for understanding the behavior of the long, flexible alkyl chains of the neoundecanoate ligands. These simulations can model how the chains fold and pack in the solid state or in solution, which influences the material's bulk properties. By simulating the system at different temperatures and pressures, properties such as thermal stability and phase transitions can be investigated. MD simulations have been employed to study the mechanical properties of nickel-containing composites and the structure of polymer-metal complexes involving nickel(II) researchgate.netmdpi.com.

Q & A

Q. What are the standard protocols for synthesizing and characterizing nickel(2+) neoundecanoate in academic research?

this compound is synthesized by reacting nickel salts (e.g., nickel chloride or sulfate) with neoundecanoic acid under controlled pH and temperature. Characterization requires:

  • Elemental analysis to confirm stoichiometry.
  • FTIR spectroscopy to identify carboxylate coordination modes (bridging vs. chelating) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.
  • X-ray diffraction (XRD) for crystalline structure determination (if applicable) .
  • Purity validation via HPLC or GC-MS to detect organic impurities . Note: For novel syntheses, full experimental details must be provided to ensure reproducibility, including solvent choices, reaction times, and purification steps .

Q. How do regulatory restrictions (e.g., REACH Annex XVII) impact laboratory handling of this compound?

this compound is classified under "Metals" with a migration limit of 0.5 μg/cm²/week in prolonged skin-contact applications . Researchers must:

  • Use glove-box or fume-hood setups to minimize inhalation/exposure.
  • Monitor waste disposal to comply with 0.1% concentration thresholds in products .
  • Document safety protocols in line with CLP regulations (CMFSrSsA hazard codes) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

Discrepancies in solubility or stability data often arise from:

  • Varied synthesis conditions (e.g., anhydrous vs. hydrated nickel precursors).
  • Ligand isomerism : Neoundecanoic acid’s branched structure may lead to inconsistent coordination geometries .
  • Analytical limitations : Surface oxidation during XRD/TGA measurements can skew results. Mitigation: Replicate experiments under inert atmospheres and cross-validate data with multiple techniques (e.g., NMR for ligand integrity, EDX for elemental composition) .

Q. How can this compound be applied in catalysis or material science, given its coordination chemistry?

While direct studies are limited, analogous nickel carboxylates (e.g., nickel trifluoroacetate) suggest potential uses:

  • Redox catalysis : As a precursor for nickel nanoparticles in cross-coupling reactions .
  • Polymer stabilizers : Carboxylate ligands may act as UV-absorbing agents in coatings.
  • Electrodeposition : Tunable solubility in organic solvents enables thin-film fabrication . Experimental design: Optimize ligand-to-metal ratios to balance solubility and catalytic activity. Use cyclic voltammetry to probe redox behavior .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression models (e.g., Hill equation) to quantify EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Bayesian inference to incorporate prior data on nickel toxicity . Reporting standards: Clearly define sample sizes (n), effect sizes (Cohen’s d), and confidence intervals in all figures/tables .

Methodological Considerations

  • Data reproducibility : Archive raw spectra, chromatograms, and crystallographic files as supplementary materials .
  • Literature reviews : Use SciFinder or Web of Science to track patent and regulatory updates, filtering by "review articles" for critical assessments .
  • Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.